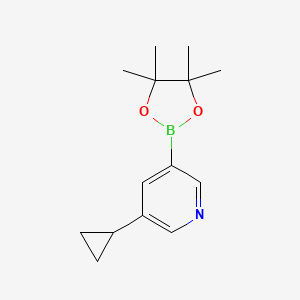

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with a cyclopropyl group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Cyclopropylation of Pyridine: The initial step involves the introduction of a cyclopropyl group to the pyridine ring. This can be achieved through a cyclopropanation reaction using cyclopropyl halides and a suitable base.

Borylation: The next step is the borylation of the pyridine derivative. This is commonly done using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to handle large volumes of reactants and ensure efficient mixing and heat transfer.

Catalyst Recovery and Recycling: Palladium catalysts are often recovered and recycled to reduce costs and environmental impact.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation: The boron moiety can be oxidized to form boronic acids or alcohols.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation reactions.

Substituted Pyridines: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: Utilized in the creation of novel materials with specific electronic or optical properties.

Catalysis: Acts as a ligand or catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the final coupled product and regenerates the catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- 2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The cyclopropyl group provides steric hindrance, influencing the compound’s reactivity in cross-coupling reactions. Additionally, the dioxaborolane moiety enhances its stability and solubility, making it a valuable reagent in organic synthesis .

Actividad Biológica

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1220696-43-4) is a compound featuring a unique structural framework that incorporates a pyridine ring and a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain kinases and its implications in various therapeutic areas.

Inhibition of Kinases

Recent studies have highlighted the compound's role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key player in various signaling pathways related to cell proliferation and survival. The compound exhibited potent inhibitory activity with an IC50 value of approximately 8 nM, indicating its potential for therapeutic applications in conditions such as Alzheimer’s disease and cancer .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). In these studies, concentrations ranging from 0.1 to 100 µM were tested. Notably, compounds with similar structural motifs showed varying degrees of cytotoxicity, with some derivatives maintaining cell viability across the tested concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

- Cyclopropyl Substituent : The presence of the cyclopropyl group has been associated with enhanced GSK-3β inhibitory activity compared to other substituents like methyl or phenyl groups.

- Dioxaborolane Moiety : This specific functional group contributes to the compound's solubility and metabolic stability. Modifications to this moiety can lead to variations in potency and selectivity against different kinases .

Case Studies

- GSK-3β Inhibition : A study demonstrated that derivatives of pyridine-based compounds with cyclopropyl substituents exhibited strong inhibition against GSK-3β. The incorporation of the dioxaborolane moiety was crucial for enhancing both potency and selectivity .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxicity profile of various derivatives in neuronal cell lines. The results indicated that while some compounds were non-toxic at higher concentrations, others significantly reduced cell viability, suggesting a need for careful optimization in drug development .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C14H20BNO2 |

| Molecular Weight | 245.13 g/mol |

| GSK-3β IC50 | ~8 nM |

| Cell Lines Tested | HT-22, BV-2 |

| Concentration Range for Cytotoxicity | 0.1 - 100 µM |

Propiedades

IUPAC Name |

3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-11(8-16-9-12)10-5-6-10/h7-10H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPYWCGUQASUDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732322 |

Source

|

| Record name | 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220696-43-4 |

Source

|

| Record name | 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.